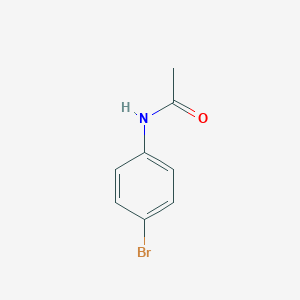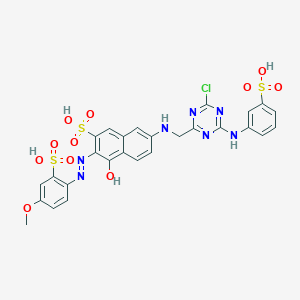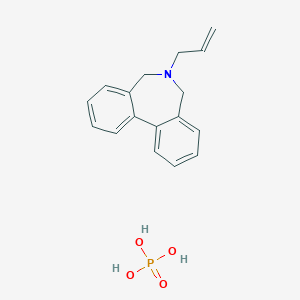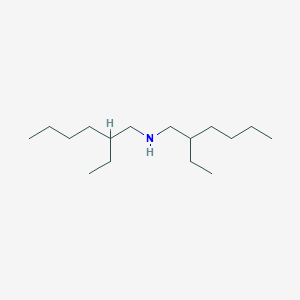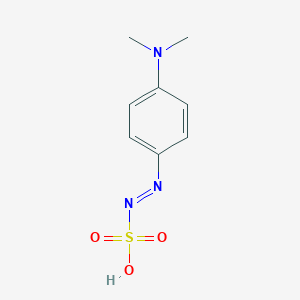
Clorhidrato de 2-cloroanilina
Descripción general
Descripción
2-Chloroaniline hydrochloride is an organic compound with the chemical formula C6H7Cl2N. It is a derivative of aniline, where a chlorine atom is substituted at the second position of the benzene ring, and it is combined with hydrochloric acid to form the hydrochloride salt. This compound is commonly used in the synthesis of dyes, pharmaceuticals, and as an intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
2-Chloroaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Employed in the preparation of various organic compounds through substitution and coupling reactions.
Biology:
- Utilized in studies involving enzyme inhibition and protein binding.
- Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine:
- Explored as a precursor in the synthesis of pharmaceutical compounds.
- Studied for its potential therapeutic effects and toxicity profiles.
Industry:
- Applied in the production of rubber chemicals and agricultural chemicals.
- Used in the manufacturing of corrosion inhibitors and other specialty chemicals.
Mecanismo De Acción
Mode of Action
These metabolites can interact with cellular targets, leading to changes in cellular function .
Biochemical Pathways
The major biotransformation pathways of 2-Chloroaniline involve para-hydroxylation and sulfate conjugation . These processes lead to the formation of various metabolites, which can have downstream effects on other biochemical pathways.
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The metabolism of 2-Chloroaniline involves para-hydroxylation and sulfate conjugation , and these metabolites are likely excreted via the kidneys.
Result of Action
The metabolites formed during the metabolism of anilines can interact with various cellular targets, potentially leading to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloroaniline hydrochloride. For instance, the presence of other chemicals can affect its metabolism and the formation of its metabolites. Additionally, factors such as pH and temperature can influence its stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chloroaniline hydrochloride can be synthesized through several methods. One common method involves the chlorination of aniline. The reaction typically proceeds as follows:
Chlorination of Aniline: Aniline is reacted with chlorine gas in the presence of a catalyst such as ferric chloride to produce 2-chloroaniline.
Formation of Hydrochloride Salt: The 2-chloroaniline is then treated with hydrochloric acid to form 2-chloroaniline hydrochloride.
Industrial Production Methods: In industrial settings, the production of 2-chloroaniline hydrochloride often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:
Chlorination Reactor: Aniline is introduced into a reactor where it is chlorinated using chlorine gas.
Purification: The crude product is purified through distillation or recrystallization.
Formation of Hydrochloride Salt: The purified 2-chloroaniline is then reacted with hydrochloric acid to form the hydrochloride salt.
Análisis De Reacciones Químicas
2-Chloroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation:
Reagents and Conditions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize 2-chloroaniline hydrochloride.
Products: The oxidation typically results in the formation of chlorinated quinones or other oxidized derivatives.
Reduction:
Reagents and Conditions: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce 2-chloroaniline hydrochloride.
Products: The reduction process can yield 2-chloroaniline or other reduced forms.
Substitution:
Reagents and Conditions: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or other nucleophiles.
Products: These reactions can produce various substituted aniline derivatives.
Comparación Con Compuestos Similares
2-Chloroaniline hydrochloride can be compared with other chlorinated aniline derivatives, such as:
2,4-Dichloroaniline: Contains two chlorine atoms at the second and fourth positions. It is used in the synthesis of herbicides and dyes.
3-Chloroaniline: Contains a chlorine atom at the third position. It is used in the production of pharmaceuticals and agrochemicals.
4-Chloroaniline: Contains a chlorine atom at the fourth position. It is employed in the synthesis of dyes and rubber chemicals.
Uniqueness: 2-Chloroaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Propiedades
IUPAC Name |
2-chloroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGIDRZFKRLQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
95-51-2 (Parent) | |
| Record name | Benzenamine, 2-chloro-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5059668 | |
| Record name | Benzenamine, 2-chloro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137-04-2 | |
| Record name | Benzenamine, 2-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-chloro-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-chloro-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2-chloro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-chloroaniline hydrochloride utilized in chemical synthesis?
A1: 2-Chloroaniline hydrochloride serves as a reactant in the synthesis of 2-(2-chlorophenylamino)pyridine. [] The synthesis involves heating 2-chloroaniline hydrochloride with 2-chloropyridine at 180°C for 90 minutes. [] This reaction highlights the role of 2-chloroaniline hydrochloride as a building block in organic synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


